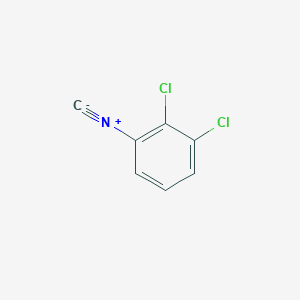

1,2-Dichloro-3-isocyanobenzene

Description

BenchChem offers high-quality 1,2-Dichloro-3-isocyanobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-3-isocyanobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVRZLUZDSRYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374199 | |

| Record name | 1,2-Dichloro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245539-09-7 | |

| Record name | 1,2-Dichloro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Properties, and Reactivity of 1,2-Dichloro-3-isocyanobenzene for Advanced Chemical Research

Introduction and Strategic Importance

Isocyanides (also known as isonitriles) are a unique class of organic compounds characterized by a C≡N-R functional group. The terminal carbon atom possesses a lone pair of electrons and a formal negative charge, while the nitrogen has a formal positive charge. This electronic structure imparts a "divalent" carbon character, allowing the isocyanide carbon to behave as both a nucleophile and an electrophile.[1][2] This capacity for so-called α-addition is the foundation of their exceptional utility in complex molecule synthesis.[2]

1,2-Dichloro-3-isocyanobenzene is an aryl isocyanide that offers a compelling combination of features for the synthetic chemist. The dichlorinated phenyl ring provides a sterically defined and electronically modified aromatic core, suitable for subsequent functionalization through methods like cross-coupling or nucleophilic aromatic substitution. The true synthetic power, however, lies in the isocyanide moiety. It serves as a key component in powerful multicomponent reactions (MCRs), such as the Ugi and Passerini reactions.[3][4][5][6] These reactions are cornerstones of modern combinatorial chemistry and drug discovery, enabling the rapid, one-pot assembly of diverse libraries of complex, drug-like molecules from simple, readily available starting materials.[4][6] Understanding the synthesis and reactivity of 1,2-dichloro-3-isocyanobenzene is therefore critical for researchers aiming to leverage MCRs for the efficient construction of novel chemical entities.

Synthesis of 1,2-Dichloro-3-isocyanobenzene

The most reliable and widely adopted method for the synthesis of aryl isocyanides is the dehydration of the corresponding N-arylformamide precursor.[7][8][9] This transformation is typically achieved using potent dehydrating agents such as phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1][8] The synthesis of 1,2-dichloro-3-isocyanobenzene is therefore best approached as a two-step sequence starting from the commercially available 2,3-dichloroaniline.

Synthetic Workflow Overview

The overall synthetic pathway involves the formylation of 2,3-dichloroaniline to yield N-(2,3-dichlorophenyl)formamide, followed by a base-mediated dehydration to furnish the target isocyanide.

Caption: Two-step synthesis of 1,2-dichloro-3-isocyanobenzene.

Step 1: Formylation of 2,3-Dichloroaniline

Scientific Rationale: Formylation introduces the required N-formyl group (-NHCHO), which is the direct precursor to the isocyanide.[10] The reaction involves the nucleophilic attack of the aniline's amino group on a formylating agent. While various reagents can be used, refluxing with formic acid is a direct and effective method.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2,3-dichloroaniline (1.0 eq).

-

Add an excess of formic acid (e.g., 3-5 eq).

-

Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker of ice-water with stirring. The N-(2,3-dichlorophenyl)formamide product should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual formic acid, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Step 2: Dehydration of N-(2,3-Dichlorophenyl)formamide

Scientific Rationale: This step is the critical conversion to the isocyanide. Phosphorus oxychloride (POCl₃) is a highly effective dehydrating agent for this purpose.[9][11] The reaction mechanism involves the activation of the formamide's carbonyl oxygen by POCl₃, converting it into a good leaving group. A tertiary amine base, such as triethylamine (Et₃N) or pyridine, serves two purposes: it neutralizes the HCl generated during the reaction and facilitates the final elimination step to form the C≡N bond.[1][8]

Experimental Protocol: Caution: This reaction should be performed in a well-ventilated fume hood as both POCl₃ and the isocyanide product are hazardous.

-

In a dry, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2,3-dichlorophenyl)formamide (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a tertiary amine base, such as triethylamine (2.5-3.0 eq), to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add phosphorus oxychloride (POCl₃, 1.1-1.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at 0 °C for 15-30 minutes, then warm to room temperature. Monitor the reaction by TLC or GC-MS until the formamide starting material is consumed.

-

Upon completion, carefully quench the reaction by pouring it over ice-water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or diethyl ether).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1,2-dichloro-3-isocyanobenzene. Further purification can be achieved via column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 1,2-dichloro-3-isocyanobenzene is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. Researchers must perform their own characterization on synthesized material.

| Property | Value / Expected Characteristics |

| Molecular Formula | C₇H₃Cl₂N |

| Molecular Weight | 172.01 g/mol |

| CAS Number | 245539-09-7[12] |

| Appearance | Expected to be a colorless to yellow oil or low-melting solid. |

| Odor | Pervasive, extremely unpleasant, and characteristic of isocyanides.[13] |

| Solubility | Expected to be soluble in common organic solvents (DCM, ether, THF, ethyl acetate) and insoluble in water. |

| IR Spectroscopy | A strong, sharp absorption band is expected in the 2150–2100 cm⁻¹ range, corresponding to the N≡C stretch. |

| ¹³C NMR Spectroscopy | The isocyanide carbon signal is expected in the 155-170 ppm region. Aromatic carbons will appear between 120-140 ppm. |

| ¹H NMR Spectroscopy | Signals for the three aromatic protons are expected in the 7.0-8.0 ppm range, with coupling patterns dictated by their relative positions. |

Reactivity and Synthetic Applications

The synthetic utility of 1,2-dichloro-3-isocyanobenzene is dominated by the unique reactivity of the isocyanide group, making it a powerful tool for constructing complex molecular architectures.

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is the most prominent application of isocyanides in drug discovery and synthetic chemistry.[5][6] It facilitates the one-pot synthesis of α-acylamino amides (bis-amides) from four readily available components: an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.

Scientific Rationale: The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic isocyanide carbon. This is followed by the addition of the carboxylate anion and a final, irreversible Mumm rearrangement to yield the stable bis-amide product.[5] The high atom economy and convergence of this reaction make it exceptionally efficient. Aryl isocyanides are noted to be somewhat less reactive than their alkyl counterparts in Ugi reactions due to the electron-withdrawing nature of the aromatic ring, a factor that can be leveraged for selective reactivity.[3]

Caption: General scheme of the Ugi four-component reaction.

Other Key Reactions

-

Passerini Reaction: A three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[6][13]

-

Cycloaddition Reactions: The isocyanide can participate in [4+1] cycloadditions with various partners to form five-membered heterocyclic rings.

-

Metal-Catalyzed Reactions: The isocyanide can act as a ligand or insert into metal-carbon bonds, opening avenues for organometallic transformations.

The dichlorophenyl moiety itself can be further modified, providing a secondary point of diversification for molecules synthesized using the isocyanide handle.

Safety and Handling

Isocyanides are a hazardous class of chemicals and must be handled with stringent safety precautions. The information provided for the related compound, 1-chloro-3-isocyanobenzene, indicates high acute toxicity via oral, dermal, and inhalation routes, as well as being a skin and eye irritant.[14][15] Similar hazards should be assumed for 1,2-dichloro-3-isocyanobenzene.

-

Engineering Controls: All manipulations, including synthesis, purification, and use in subsequent reactions, must be conducted within a certified, high-flow chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves are mandatory. Double-gloving with nitrile or using thicker butyl rubber gloves is strongly recommended.[16] Thin latex gloves are not suitable.[16]

-

Eye Protection: Chemical splash goggles and a full-face shield must be worn.

-

Lab Attire: A flame-resistant lab coat and proper footwear are required.

-

-

Quenching and Waste Disposal: Due to their toxicity and foul odor, all waste streams and contaminated materials (glassware, wipes, silica gel) containing residual isocyanide must be quenched before disposal. A common procedure is to treat the waste with an alcoholic alkali solution (e.g., 10% isopropyl alcohol and 1% ammonia in water) or an acidic solution to hydrolyze the isocyanide to the corresponding formamide.[17] Always adhere to your institution's specific hazardous waste disposal protocols.

References

- A Comparative Guide to the Reactivity of Alkyl and Aryl Isocyanides for Researchers and Drug Development Professionals. Benchchem.

- Benzene, 1,2-dichloro-3-isocyan

- Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiprolifer

- Isocyan

- Mechanism for the dehydration of formamides to isocyanides.

- A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry (RSC Publishing).

- Conversion of formamide to isocyanide. Chemistry Stack Exchange.

- Safe Use of Di-Isocyan

- Guide for Safe Use of Isocyan

- GUIDE TO HANDLING ISOCYAN

- Ugi reaction. Wikipedia.

- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic

- Ugi Reaction. Organic Chemistry Portal.

- 1,2-DICHLORO-3-ISOCYANOBENZENE CAS#: 245539-09-7. ChemicalBook.

- Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry.

- Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con.

- The isocyanide SN2 reaction.

- 1-Chloro-3-isocyanobenzene. PubChem - NIH.

- 1-CHloro-3-isocyanobenzene. BLD Pharm.

- Formyl

- Isocyanide 2.0. The Royal Society of Chemistry.

- Process for preparing 3-amino-1,2,4-triazole.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. imtm.cz [imtm.cz]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ugi reaction - Wikipedia [en.wikipedia.org]

- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Formylation - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

- 12. 1,2-DICHLORO-3-ISOCYANOBENZENE CAS#: 245539-09-7 [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1-Chloro-3-isocyanobenzene | C7H4ClN | CID 2771570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 32686-54-7|1-CHloro-3-isocyanobenzene|BLD Pharm [bldpharm.com]

- 16. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 17. reddit.com [reddit.com]

The Versatile Synthon: An In-depth Technical Guide to 1,2-Dichloro-3-isocyanobenzene

Abstract

This technical guide provides a comprehensive overview of 1,2-dichloro-3-isocyanobenzene, a versatile and reactive building block in modern organic synthesis. With its unique electronic and steric properties conferred by the ortho-dichloro and isocyano functionalities, this molecule offers a gateway to a diverse array of complex heterocyclic structures and functionalized organic molecules. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, detailing the synthesis, physicochemical properties, key reactions, and potential applications of this valuable chemical intermediate. We will explore its utility in multicomponent reactions, cycloadditions, and metal-catalyzed transformations, providing a scientific rationale for its reactivity and practical insights for its application in the laboratory.

Introduction: The Strategic Value of Polysubstituted Aryl Isocyanides

Aryl isocyanides have long been recognized as powerful C1 synthons in organic chemistry, prized for their unique ability to undergo a wide range of transformations including nucleophilic additions, cycloadditions, and insertion reactions.[1][2] The introduction of multiple halogen substituents onto the aromatic ring profoundly influences the reactivity of the isocyano group, offering opportunities for selective functionalization and the construction of sterically hindered and electronically modulated molecular architectures. 1,2-Dichloro-3-isocyanobenzene, in particular, presents a compelling case study in this class of reagents. The two chlorine atoms in the ortho and meta positions to the isocyanide group create a distinct electronic and steric environment, enhancing the electrophilicity of the isocyanide carbon and providing handles for subsequent cross-coupling reactions. These features make it a highly attractive building block for the synthesis of novel pharmaceuticals and functional materials.[3]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

Physicochemical Data

While specific experimental data for 1,2-dichloro-3-isocyanobenzene is not extensively documented in publicly available literature, its properties can be estimated based on related structures such as dichlorobenzenes and other aryl isocyanides.[4]

| Property | Estimated Value/Information | Source |

| CAS Number | 245539-09-7 | [5] |

| Molecular Formula | C7H3Cl2N | - |

| Molecular Weight | 172.01 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy |

| Boiling Point | Expected to be >200 °C | Analogy |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene) | Analogy |

Safety and Handling

Isocyanides are known for their pungent and unpleasant odor and potential toxicity.[6] Handling of 1,2-dichloro-3-isocyanobenzene should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Hazard Statements: Based on analogous compounds, it is prudent to assume that 1,2-dichloro-3-isocyanobenzene may be harmful if swallowed, in contact with skin, or if inhaled.[7] It may also cause skin and eye irritation.[8][9]

Precautionary Statements:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Store in a well-ventilated place. Keep container tightly closed.[7]

-

Dispose of contents/container in accordance with local regulations.[7]

Synthesis of 1,2-Dichloro-3-isocyanobenzene

The primary and most direct route to 1,2-dichloro-3-isocyanobenzene is through the dehydration of the corresponding formamide, 2,3-dichlorophenylformamide. This is a well-established method for the synthesis of aryl isocyanides.

Synthetic Pathway

Caption: Synthetic route to 1,2-dichloro-3-isocyanobenzene.

Experimental Protocol: Dehydration of 2,3-Dichlorophenylformamide

This protocol is a generalized procedure based on standard methods for isocyanide synthesis.[10]

Step 1: Synthesis of 2,3-Dichlorophenylformamide

-

To a solution of 2,3-dichloroaniline (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add formic acid (1.2 eq).

-

If desired, a coupling agent such as dicyclohexylcarbodiimide (DCC) can be used, or the reaction can be performed with acetic formic anhydride.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dichlorophenylformamide.

Step 2: Dehydration to 1,2-Dichloro-3-isocyanobenzene

-

Dissolve 2,3-dichlorophenylformamide (1.0 eq) in a dry, aprotic solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base, such as triethylamine or diisopropylethylamine (2.5-3.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or diphosgene (1.1 eq), dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1,2-dichloro-3-isocyanobenzene.

Reactivity and Synthetic Applications

The isocyano group is the focal point of the reactivity of 1,2-dichloro-3-isocyanobenzene, participating in a variety of transformations that are central to the construction of complex organic molecules.

Multicomponent Reactions (MCRs)

MCRs are powerful tools for the rapid generation of molecular diversity.[11] 1,2-Dichloro-3-isocyanobenzene is an excellent substrate for isocyanide-based MCRs.

The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold.[12]

Caption: The Ugi four-component reaction.

The resulting α-acylamino amide products bearing the 2,3-dichlorophenyl moiety can serve as precursors to a wide range of heterocyclic compounds and are of significant interest in medicinal chemistry.[13]

The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.

Caption: The Passerini three-component reaction.

Cycloaddition Reactions

The isocyano group can participate in cycloaddition reactions, providing access to various heterocyclic systems. While specific examples with 1,2-dichloro-3-isocyanobenzene are scarce, the general reactivity of aryl isocyanides suggests its potential in [4+1] and [3+2] cycloadditions to form five-membered rings.

Metal-Catalyzed Reactions

The presence of two chlorine atoms on the aromatic ring of 1,2-dichloro-3-isocyanobenzene opens up avenues for sequential or selective palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the 1- and 2-positions, further expanding the molecular diversity that can be achieved from this building block. Reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations could potentially be employed.[14][15] The ortho-dihalo substitution pattern may also facilitate unique cyclization reactions via palladium catalysis.

Spectroscopic Characterization

The structural elucidation of 1,2-dichloro-3-isocyanobenzene and its derivatives relies on standard spectroscopic techniques.

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the three aromatic protons. |

| ¹³C NMR | Signals for the six aromatic carbons, with the isocyanide carbon appearing in the range of 160-170 ppm. The carbons attached to chlorine will be downfield shifted.[16] |

| IR Spectroscopy | A strong, characteristic isocyanide (N≡C) stretching vibration in the range of 2100-2150 cm⁻¹.[17] |

| Mass Spectrometry | A molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

Applications in Drug Discovery and Materials Science

The derivatives of 1,2-dichloro-3-isocyanobenzene hold significant potential in various fields.

-

Medicinal Chemistry: The ability to rapidly generate libraries of complex molecules via MCRs makes this building block highly valuable in the hit-to-lead optimization phase of drug discovery.[1][18] The dichlorinated phenyl moiety is a common feature in many bioactive compounds.[3]

-

Materials Science: Aryl isocyanides are used in the synthesis of polymers and as ligands in organometallic chemistry. The specific substitution pattern of 1,2-dichloro-3-isocyanobenzene could lead to materials with unique electronic and photophysical properties.

Conclusion

1,2-Dichloro-3-isocyanobenzene is a highly functionalized building block with significant potential for the synthesis of complex organic molecules. Its unique combination of an isocyano group and an ortho-dichloro substitution pattern provides a versatile platform for a wide range of chemical transformations. This guide has outlined its synthesis, safety considerations, key reactivity patterns, and potential applications. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the strategic use of such polysubstituted synthons will undoubtedly play a crucial role in advancing these fields.

References

[8] Covestro Solution Center. SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-06). SAFETY DATA SHEET. [7] Fisher Scientific. SAFETY DATA SHEET. [19] Material Safety Data Sheet. (2005-10-10). [20] The Royal Society of Chemistry. (2014). Electronic Supplementary Information. [9] Thermo Fisher Scientific. (2025-09-05). SAFETY DATA SHEET. [21] PubChem. 1-Chloro-3-isocyanobenzene. [17] Meringer, M., & Meiler, J. (2003). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [22] Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [4] National Center for Biotechnology Information. (2006). Table 4-2, Physical and Chemical Properties of 1,2-, 1,3-, and 1,4-Dichlorobenzene. [13] Massarotti, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788. [16] NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [14] Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786-2791. [5] ChemicalBook. 1,2-DICHLORO-3-ISOCYANOBENZENE CAS#: 245539-09-7. [15] ACS Publications. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. [18] ResearchGate. (2021-07-07). (PDF) Medicinal Chemistry of Isocyanides. [1] Request PDF. (2025-08-06). Isocyanide-based multcomponent reactions to synthesis of heterocycles. [10] MDPI. (2002). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. [11] PubMed. (2015-12-23). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [23] Google Patents. US3452096A - Process for the separation of isomers of dichloroaniline. [12] MDPI. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [24] PrepChem.com. Synthesis of 2,3-dichloroanisole. [25] NIST WebBook. Benzene, 1,2-dichloro-4-isocyanato-. [26] Encyclopedia.pub. Application of Isocyanide-Based Multicomponent Reactions. [27] ChemicalBook. 2,3-Dichloroaniline synthesis. [6] ChemRxiv. (2022). Isocyanide Chemistry Enabled by Continuous Flow Technology. [28] Wikipedia. 2,3-Dichloroaniline. [3] PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [29] ResearchGate. Sulfenamide-enabled ortho thiolation of aryl iodides via palladium/norbornene cooperative catalysis. [30] Google Patents. EP 0500156 A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines. [31] In-Org-Chem.org. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [2] Request PDF. (2025-08-07). Isocyanides in the Synthesis of Nitrogen Heterocycles. [32] PubMed Central. Stefano Marcaccini: a pioneer in isocyanide chemistry. [33] CHEMISTRY 1000. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [34] Sigma-Aldrich. 1,2-Dichloro-3-nitrobenzene PESTANAL®, analytical standard. [35] Organic Chemistry – Specific Name Reactions. [36] YouTube. (2021-03-27). Unexpected reaction of 2,3-dimethyl-2,3-butanediol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Table 4-2, Physical and Chemical Properties of 1,2-, 1,3-, and 1,4-Dichlorobenzene - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 1,2-DICHLORO-3-ISOCYANOBENZENE CAS#: 245539-09-7 [chemicalbook.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. fishersci.com [fishersci.com]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]

- 13. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. forskning.ruc.dk [forskning.ruc.dk]

- 18. researchgate.net [researchgate.net]

- 19. hmdb.ca [hmdb.ca]

- 20. rsc.org [rsc.org]

- 21. 1-Chloro-3-isocyanobenzene | C7H4ClN | CID 2771570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. shd-pub.org.rs [shd-pub.org.rs]

- 23. US3452096A - Process for the separation of isomers of dichloroaniline - Google Patents [patents.google.com]

- 24. prepchem.com [prepchem.com]

- 25. Benzene, 1,2-dichloro-4-isocyanato- [webbook.nist.gov]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. 2,3-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 28. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 31. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]

- 32. Stefano Marcaccini: a pioneer in isocyanide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 33. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 34. 1,2-二氯-3-硝基苯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 35. kvmwai.edu.in [kvmwai.edu.in]

- 36. youtube.com [youtube.com]

An In-depth Technical Guide to 1,2-Dichloro-3-isocyanobenzene: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1,2-dichloro-3-isocyanobenzene, a halogenated aromatic isocyanide with significant potential as a versatile building block in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related structural analogs and the well-established chemistry of the isocyanide functional group to provide a robust profile for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

1,2-Dichloro-3-isocyanobenzene is an organic compound featuring a benzene ring substituted with two chlorine atoms at adjacent positions (ortho) and an isocyanide group at the third position. The unique electronic properties and reactivity of the isocyanide group, combined with the influence of the dichlorinated phenyl ring, make this molecule a valuable synthon for creating complex molecular architectures.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1,2-dichloro-3-isocyanobenzene |

| CAS Number | 245539-09-7 |

| Molecular Formula | C₇H₃Cl₂N |

| Molecular Weight | 172.01 g/mol |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)N#C |

| InChI Key | InChIKey=YWIQWVRXQWFPGE-UHFFFAOYSA-N |

Physicochemical Properties: An Estimation Based on Analogs

Table of Estimated Physical Properties:

| Property | Estimated Value | Justification / Comparison |

| Physical State | Colorless to yellowish liquid or low-melting solid | 1,2-Dichlorobenzene is a colorless liquid.[2] Many substituted phenyl isocyanides are liquids or low-melting solids at room temperature. |

| Melting Point | Not available (likely < 0 °C) | 1,2-Dichlorobenzene has a melting point of -17 °C.[1] The asymmetry of the isocyanide substituent may further depress the melting point. |

| Boiling Point | ~200-220 °C | 1,2-Dichlorobenzene boils at 180.5 °C.[2] The addition of the isocyanide group will increase the molecular weight and polarity, thus raising the boiling point. |

| Density | ~1.3 g/mL | The density of 1,2-dichlorobenzene is 1.306 g/mL at 20 °C.[2] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ether, toluene, THF). | Aromatic halides are typically insoluble in water.[1] The isocyanide group is non-polar enough to maintain solubility in a wide range of organic solvents. |

| Odor | Pungent, characteristic isocyanide odor | Isocyanides are known for their uniquely strong and often unpleasant odors. |

Spectroscopic Signature: A Predictive Analysis

The structural features of 1,2-dichloro-3-isocyanobenzene suggest a distinct spectroscopic fingerprint. The following table outlines the expected spectral characteristics, which are crucial for reaction monitoring and product characterization.

Table of Predicted Spectroscopic Data:

| Technique | Expected Features |

| Infrared (IR) Spectroscopy | - ~2150-2130 cm⁻¹ (strong, sharp): Characteristic N≡C stretch of the isocyanide group. - ~3100-3000 cm⁻¹: Aromatic C-H stretching. - ~1600-1450 cm⁻¹: Aromatic C=C ring stretching. - ~800-700 cm⁻¹: C-Cl stretching. |

| ¹H NMR Spectroscopy | - ~7.2-7.8 ppm: Three distinct signals in the aromatic region, likely exhibiting complex splitting patterns (doublets or triplets of doublets) due to ortho and meta coupling. The precise shifts will be influenced by the electron-withdrawing effects of the chlorine and isocyanide groups. |

| ¹³C NMR Spectroscopy | - ~160-170 ppm: Isocyanide carbon (N≡C), typically broad. - ~125-140 ppm: Six distinct signals for the aromatic carbons, with the carbons bearing the chloro and isocyanide substituents shifted downfield. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A characteristic cluster of peaks due to the presence of two chlorine atoms. Expected at m/z 171 (for ³⁵Cl₂), 173 (for ³⁵Cl³⁷Cl), and 175 (for ³⁷Cl₂) with an approximate ratio of 9:6:1. |

Chemical Properties and Reactivity

The chemical behavior of 1,2-dichloro-3-isocyanobenzene is dominated by the reactivity of the isocyanide functional group, a unique moiety that exhibits both nucleophilic and electrophilic character at the terminal carbon atom. This dual reactivity makes it an exceptionally valuable component in multicomponent reactions (MCRs).[3][4]

The Cornerstone of Multicomponent Reactions (MCRs)

Isocyanides are renowned for their utility in MCRs, which allow for the construction of complex, drug-like molecules in a single, atom-economical step.[5][6] 1,2-Dichloro-3-isocyanobenzene is an ideal substrate for these reactions, providing a dichlorinated aromatic scaffold that can be further functionalized.

-

The Passerini Reaction (3-component): This reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. This provides rapid access to highly functionalized ester and amide derivatives.[5]

-

The Ugi Reaction (4-component): The Ugi reaction is one of the most powerful tools in combinatorial chemistry. It couples an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to generate a dipeptide-like α-acylamino carboxamide scaffold. The structural diversity achievable with the Ugi reaction is vast, making it a cornerstone of modern drug discovery.[4][5]

The general mechanism for these reactions involves the initial formation of a nitrilium ion intermediate, which is then trapped by a nucleophile (the carboxylate in the Passerini reaction or the amine in the Ugi reaction).[5]

Caption: Generalized workflow of the Ugi four-component reaction.

Reactivity of the Dichlorinated Ring

The two chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under harsh reaction conditions (e.g., high temperature and pressure with strong nucleophiles).[7] However, they can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of further complexity at these positions. The presence of the chlorine atoms also influences the regioselectivity of any potential electrophilic aromatic substitution reactions.

Synthesis of 1,2-Dichloro-3-isocyanobenzene

A common and reliable method for the synthesis of aryl isocyanides is the dehydration of the corresponding formamide.[8] This reaction typically employs a strong dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (NEt₃) or pyridine.

Proposed Synthetic Pathway

Caption: A two-step synthesis of 1,2-dichloro-3-isocyanobenzene.

Experimental Protocol: Dehydration of N-(2,3-Dichlorophenyl)formamide

This protocol is a generalized procedure based on established methods for isocyanide synthesis.[8] Researchers should perform their own risk assessment and optimization.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(2,3-dichlorophenyl)formamide (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

-

Base Addition: Add triethylamine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Dehydrating Agent: While stirring vigorously, add a solution of phosphorus oxychloride (1.1 eq) in anhydrous CH₂Cl₂ dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium carbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 1,2-dichloro-3-isocyanobenzene lies in its application as a scaffold for generating novel bioactive molecules. The isocyanide group is not only a versatile reactive handle but has also been identified as an "unconventional pharmacophore" with inherent biological activity in some natural products.[9]

-

Diversity-Oriented Synthesis: Its use in MCRs enables the rapid creation of large libraries of structurally diverse compounds, which is a critical step in the hit-identification phase of drug discovery.[3]

-

Synthesis of Heterocycles: The products of Ugi and Passerini reactions can often be designed to undergo subsequent intramolecular cyclization reactions, providing access to a wide array of important heterocyclic scaffolds such as benzodiazepines, quinoxalinones, and piperazinones, many of which have known therapeutic applications.[4][10]

-

Bioisosteric Replacement: The isocyanide group can act as a bioisostere for other functional groups, and its ability to coordinate with metals makes it an interesting functional group for designing metalloenzyme inhibitors.[9]

-

Fragment-Based Drug Design: As a substituted aromatic ring, it can serve as a valuable fragment for screening against biological targets. The dichloro-substitution pattern provides a specific vector for growing the fragment into a more potent lead compound.

Safety, Handling, and Hazard Profile

While a specific Safety Data Sheet (SDS) for 1,2-dichloro-3-isocyanobenzene is not widely available, the hazards can be inferred from related compounds, such as other dichlorobenzenes and organic isocyanides/isocyanates.[11][12][13] The compound should be handled with extreme caution by trained personnel in a well-ventilated chemical fume hood.

GHS Hazard Classification (Predicted):

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3/4 | Toxic or Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3/4 | Toxic or Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation |

| Hazardous to the Aquatic Environment | Chronic 2 | Toxic to aquatic life with long lasting effects |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a certified chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene).

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong acids, bases, and oxidizing agents). Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

Analytical Methodology

The analysis of 1,2-dichloro-3-isocyanobenzene and reactions involving it would typically be performed using standard chromatographic and spectroscopic techniques.

Caption: A typical analytical workflow for compound characterization.

A robust method for quantitative analysis and purity determination would involve Gas Chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS).[1] For less volatile products derived from this reagent, High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector would be appropriate.

References

-

1,2-Dichloroethane - SAFETY DATA SHEET. (2021). Retrieved from [Link]

-

Varadi, A., Palmer, T. R., Dardashti, R., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

- Yang, J.-F., Yang, Y.-H., & Hwang, M.-L. (2024). The study of reaction of 1,2-dichlorobenzene with ozone. The International Journal of Engineering and Science (THEIJES).

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,2-Dichloroethane. Retrieved from [Link]

-

Quazi, S., Rashid, M. T., Malik, J. A., & Gavas, S. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]

-

Dichlorobenzene isomers (1,2-dichlorobenzene, 1,3-dichlorobenzene and 1,4 dichlorobenzene) [Air monitoring methods, 2013]: Annual Thresholds and Classifications for the Workplace. (2013). The MAK-Collection for Occupational Health and Safety. [Link]

-

Potkin, V. I., Gogolinskii, V. I., Zubenko, Y. S., & Petkevich, S. K. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and1-chloro-2-nitrobenzenes with 1,3-dithiols. ARKIVOC, 2003(13), 184-190. [Link]

-

NIST/TRC. (2012). 1,2-dichloro-3-ethylbenzene. In Web Thermo Tables (WTT). Retrieved from [Link]

- Reddy, P. V. G., et al. (2023). Dichlorophosphoryl Isocyanate: Synthesis, Chemical Reactions, and Biological Activity of its Derivatives.

-

Isocyanide 2.0. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). (2023). Publisso. [Link]

- Thermodynamic Properties of the Binary Mixtures of 1,2-Dichloroethane with Chlorobenzene and Bromobenzene from (298.15 to 313.15) K†. (2015).

-

Table 4-2, Physical and Chemical Properties of 1,2-, 1,3-, and 1,4-Dichlorobenzene. (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Dömling, A. (2002). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 41(19), 3603-3605. [Link]

- S. G. Modha, et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews.

- Thermodynamic Study of Binary Liquid Mixtures of Benzene and 1,2- dichloroethane

- Wibaut, J. P., & van de Lande, L. M. F. (1938). U.S. Patent No. 2,123,857. Washington, DC: U.S.

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

- U.S. Environmental Protection Agency. (n.d.).

- Goryunov, E. I., et al. (2023).

- van der Heijden, G., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598.

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Outline of chemical analysis in the environment. (n.d.). Retrieved from [Link]

- U.S. Environmental Protection Agency. (n.d.). Some Physical Properties of Dichloropropanes and Dichloropropenes.

- Thermo Fisher Scientific. (2025).

-

Brown, D. (n.d.). proton NMR spectrum of 1,2-dichloroethane. Doc Brown's Chemistry. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.).

- Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. (2004).

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2015). PubMed. [Link]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). EPFL.

- Thermodynamic properties of cis -1-chloro-2,3,3,3-tetrafluoro-1-propene [R-1224yd(Z)]: Experimental measurements of the density. (2023). IRIS.

-

Table 7-2, Analytical Methods for Determining 1,1-Dichloroethane in Environmental Samples. (n.d.). NCBI Bookshelf. Retrieved from [Link]

- NMR, mass spectroscopy, IR - finding compound structure. (2019).

- Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. (2022). PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Table 4-2, Physical and Chemical Properties of 1,2-, 1,3-, and 1,4-Dichlorobenzene - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of 1,2-Dichloro-3-isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Untapped Potential

1,2-Dichloro-3-isocyanobenzene is a fascinating yet underexplored aromatic compound. Its unique trifunctional arrangement—an isocyanide group flanked by two chlorine atoms in a vicinal and meta relationship—presents a rich landscape for synthetic exploration. The interplay between the electron-withdrawing nature of the chlorine atoms and the versatile reactivity of the isocyanide moiety makes this molecule a valuable building block for the synthesis of novel heterocyclic compounds, complex molecular scaffolds, and potential pharmaceutical agents. The isocyanide functional group, in particular, has garnered significant interest in medicinal chemistry for its ability to act as an unconventional pharmacophore and a key component in multicomponent reactions that enable rapid library synthesis.[1][2] This guide provides a comprehensive overview of the predicted reactivity and reaction mechanisms of 1,2-dichloro-3-isocyanobenzene, offering field-proven insights and detailed protocols to unlock its synthetic potential.

Synthesis of 1,2-Dichloro-3-isocyanobenzene

The most direct synthetic route to 1,2-dichloro-3-isocyanobenzene begins with the commercially available 2,3-dichloroaniline.[3][4][5][6][7] The synthesis is a two-step process involving the formation of the corresponding formamide followed by dehydration.

Experimental Protocol: Synthesis of 1,2-Dichloro-3-isocyanobenzene

Part A: Formylation of 2,3-Dichloroaniline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloroaniline (1.0 eq.) in an excess of ethyl formate (10-15 eq.).

-

Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethyl formate under reduced pressure.

-

The resulting crude 2',3'-dichloroformanilide[8] can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

Part B: Dehydration of 2',3'-Dichloroformanilide

-

To a stirred solution of 2',3'-dichloroformanilide (1.0 eq.) and triethylamine (5.0 eq.) in dry dichloromethane (CH₂Cl₂) at 0 °C (ice bath), add phosphorus oxychloride (POCl₃, 1.0 eq.) dropwise.[9]

-

Maintain the reaction at 0 °C and stir for 5-10 minutes. Monitor the reaction by TLC until the formamide is consumed.

-

Carefully quench the reaction by pouring the mixture into ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield crude 1,2-dichloro-3-isocyanobenzene. Purification can be achieved by column chromatography on silica gel.

Caption: Synthetic pathway to 1,2-dichloro-3-isocyanobenzene.

Electronic Properties and Predicted Reactivity

The reactivity of 1,2-dichloro-3-isocyanobenzene is governed by the electronic interplay of its substituents.

-

Chlorine Atoms: The two chlorine atoms are strongly electronegative and withdraw electron density from the aromatic ring through the inductive effect (-I). They also possess lone pairs that can be donated to the ring via the resonance effect (+M). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[10][11][12]

-

Isocyanide Group: The isocyanide group is also electron-withdrawing, further deactivating the ring to electrophilic attack. However, its unique electronic structure allows it to participate in a variety of reactions not typical for other functional groups. Aryl isocyanides are generally less nucleophilic than their alkyl counterparts due to the delocalization of the nitrogen lone pair into the aromatic system.[13]

This electronic profile suggests that 1,2-dichloro-3-isocyanobenzene will be a poor substrate for electrophilic aromatic substitution but a good candidate for nucleophilic aromatic substitution and reactions involving the isocyanide moiety.

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides with electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr).[14][15] The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[16]

In 1,2-dichloro-3-isocyanobenzene, the isocyanide group acts as an electron-withdrawing group, activating the ring for nucleophilic attack. The key to predicting which chlorine atom will be substituted lies in the stability of the intermediate Meisenheimer complex.

-

Attack at C1 (ortho to isocyanide): Nucleophilic attack at the carbon bearing the chlorine at position 1 leads to a Meisenheimer complex where the negative charge can be delocalized onto the isocyanide group through resonance. This provides significant stabilization.

-

Attack at C2 (meta to isocyanide): Attack at the carbon bearing the chlorine at position 2 results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto the isocyanide group.

Therefore, it is predicted that nucleophilic aromatic substitution will preferentially occur at the C1 position , ortho to the isocyanide group.

Sources

- 1. Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2,3-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. CAS-608-27-5, 2,3-Dichloroaniline for Synthesis Manufacturers, Suppliers & Exporters in India | 066925 [cdhfinechemical.com]

- 6. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 2',3'-DICHLOROFORMANILIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

Stability and storage conditions for 1,2-Dichloro-3-isocyanobenzene

An In-Depth Technical Guide to the Stability and Storage of 1,2-Dichloro-3-isocyanobenzene

This guide provides a comprehensive overview of the critical factors influencing the stability of 1,2-dichloro-3-isocyanobenzene. Aimed at researchers, chemists, and professionals in drug development and materials science, this document synthesizes fundamental chemical principles with practical, field-proven methodologies for its proper storage and handling. Given the limited direct literature on this specific isomer, this guide leverages established data on the reactivity of aryl isocyanates and closely related dichlorophenyl isocyanates to provide a robust framework for ensuring sample integrity.

Introduction: The Challenge of a Reactive Intermediate

1,2-Dichloro-3-isocyanobenzene (CAS No. 41195-90-8) is an aromatic isocyanate, a class of compounds renowned for their utility as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers, particularly polyurethanes.[1][2] The high reactivity of the isocyanate functional group (-N=C=O), while synthetically advantageous, also renders the molecule susceptible to degradation from common environmental factors. Understanding and controlling these degradation pathways is paramount for ensuring experimental reproducibility, product quality, and safety. This guide elucidates the primary mechanisms of instability and provides actionable protocols for storage and stability assessment.

Section 1: Core Chemical Properties and Inherent Instabilities

The stability of an organic compound is intrinsically linked to its molecular structure. The isocyanate group is a powerful electrophile, making it highly reactive toward a variety of nucleophiles.[1] This reactivity is the dominant factor governing the stability of 1,2-dichloro-3-isocyanobenzene.

Physicochemical Data Summary

Specific experimental data for 1,2-dichloro-3-isocyanobenzene is not widely published. The table below includes data for the closely related and well-documented isomer, 3,4-Dichlorophenyl isocyanate, to provide a reasonable estimation of its properties.

| Property | Value (or estimate for 1,2-dichloro-3-isomer) | Source / Rationale |

| CAS Number | 41195-90-8 | EPA Substance Registry[3] |

| Molecular Formula | C₇H₃Cl₂NO | NIST[4] |

| Molecular Weight | 188.01 g/mol | NIST[4] |

| Appearance | Likely a liquid or low-melting solid | Inferred from related isomers[5] |

| Primary Hazard | Extreme moisture sensitivity; high reactivity | General isocyanate chemistry[6][7] |

Primary Degradation Pathways

The principal threats to the integrity of 1,2-dichloro-3-isocyanobenzene are hydrolysis, thermal decomposition, and self-polymerization.

The most significant and rapid degradation pathway for all isocyanates is the reaction with water.[2] This reaction is often initiated by atmospheric moisture and proceeds through a multi-step process:

-

Carbamic Acid Formation: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.[8]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and forming the corresponding primary amine (1,2-dichloro-3-aminobenzene).[8][9]

-

Urea Formation: The newly formed, highly reactive amine can then attack a second molecule of the isocyanate, leading to the formation of a stable, and typically insoluble, N,N'-disubstituted urea.[1][2]

This entire sequence is exothermic and can be self-catalyzing, as the amine product reacts faster with the isocyanate than water does.[2] The formation of CO₂ can lead to pressure buildup in sealed containers, while the formation of insoluble urea precipitates contaminates the material.

Caption: Primary hydrolytic degradation pathway for isocyanates.

At elevated temperatures, aryl isocyanates can undergo decomposition. While specific temperatures for 1,2-dichloro-3-isocyanobenzene are not documented, studies on related compounds like MDI show that heating can lead to the formation of various degradation products, including amino-isocyanates and diamines.[10] At very high temperatures (e.g., >300°C), further reactions can generate carbodiimides or other complex structures.[11][12] For practical laboratory purposes, thermal stress should be minimized to prevent the initiation of these unwanted side reactions.

Isocyanates can react with themselves, particularly in the presence of certain catalysts or upon prolonged storage. Aliphatic isocyanates are known to form trimers (isocyanurates).[1] While aromatic isocyanates are generally more stable in this regard, the potential for dimerization to form uretidinediones exists, especially if the material is stored improperly or for extended periods.

Section 2: Recommended Storage and Handling Protocols

Proper storage and handling are non-negotiable for maintaining the purity and reactivity of 1,2-dichloro-3-isocyanobenzene. The core principle is the rigorous exclusion of atmospheric moisture.

Optimal Storage Conditions

The following conditions are recommended to maximize the shelf-life of the compound.

| Parameter | Recommendation | Rationale and In-Text Citations |

| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of all potential degradation reactions, including self-polymerization.[7] Keeping the material cool minimizes vapor pressure.[13] |

| Atmosphere | Dry, Inert Gas (Nitrogen or Argon) | CRITICAL . Prevents contact with atmospheric moisture, the primary degradation agent.[6] An inert atmosphere displaces both water and oxygen. |

| Container | Amber Glass Bottle with Septum-Sealed Cap | Amber glass protects from potential photolytic degradation. A tightly sealed cap, preferably with a PTFE-lined septum, provides the best barrier against moisture ingress.[6][14][15] |

| Light | Protect from Light | As a general best practice for reactive organic compounds, protection from light minimizes the risk of supplying energy for unwanted side reactions. |

| Incompatibilities | Water, Alcohols, Amines, Strong Bases, Strong Acids, Metal Compounds | These materials react exothermically and often vigorously with the isocyanate group.[1][15] Contact must be strictly avoided. |

Safe Handling Procedures

Due to the reactivity and potential toxicity of isocyanates, strict handling protocols must be followed.[16]

-

Work Area: Always handle the compound in a well-ventilated fume hood.[6][15][17]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. For larger quantities or when generating aerosols, respiratory protection is advised.[6][13]

-

Dispensing: Never open a container to the open air. Use a dry syringe and needle to pierce the septum and withdraw the required amount under a positive pressure of inert gas (e.g., from a balloon or Schlenk line).

-

Container Management: Before storing after first use, flush the container's headspace with a dry, inert gas before re-sealing tightly.

-

Spills: Absorb spills with an inert material (e.g., vermiculite or sand). Decontaminate the area with a solution designed to react with isocyanates (commercial solutions are available, or a dilute aqueous ammonia/isopropanol solution can be used with caution).

Section 3: Experimental Protocol for Stability Assessment

To empirically validate the stability of a specific batch of 1,2-dichloro-3-isocyanobenzene under your laboratory's conditions, a formal stability study is recommended. The most reliable method involves monitoring the purity over time using High-Performance Liquid Chromatography (HPLC).

Workflow for Stability Testing

The following workflow outlines a robust procedure for assessing stability.

Caption: Experimental workflow for a comprehensive stability study.

Step-by-Step HPLC-Based Purity Assay

This protocol uses a pre-analysis derivatization step to convert the highly reactive isocyanate into a stable urea derivative, allowing for accurate and reproducible HPLC analysis.[18][19]

-

Preparation of Derivatizing Agent: Prepare a solution of 0.01 M di-n-butylamine (DBA) in dry toluene.

-

Sample Preparation (at each time point): a. Prepare a stock solution of the 1,2-dichloro-3-isocyanobenzene sample in dry toluene (e.g., 1 mg/mL). b. In a clean vial, mix 100 µL of the sample stock solution with 900 µL of the DBA derivatizing solution. c. Allow the reaction to proceed for 15 minutes at room temperature. The isocyanate will be quantitatively converted to its corresponding urea derivative.

-

HPLC Analysis: a. Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start at 50:50 Acetonitrile:Water, grading to 95:5 Acetonitrile:Water over 15 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at a wavelength where the aromatic urea derivative absorbs strongly (e.g., 240-254 nm). e. Injection Volume: 10 µL.

-

Data Interpretation: a. At T=0, the chromatogram should show a single major peak corresponding to the N,N-dibutyl-N'-(2,3-dichlorophenyl)urea derivative. b. In degraded samples, new peaks will appear. The primary degradation product to monitor is 1,2-dichloro-3-aminobenzene, which will also react with any excess derivatizing agent under some analytical methods or appear as its own peak. The N,N'-bis(2,3-dichlorophenyl)urea will also appear as a distinct, more nonpolar peak. c. Calculate the purity at each time point by comparing the peak area of the parent derivative to the total area of all peaks (% Area).

Conclusion

1,2-Dichloro-3-isocyanobenzene is a compound of high synthetic value, but its utility is directly tied to its purity. The inherent reactivity of the isocyanate functional group, particularly its extreme sensitivity to moisture, dictates the stringent requirements for its storage and handling. The cornerstone of maintaining its stability is the absolute exclusion of water, achieved by storage under a dry, inert atmosphere at refrigerated temperatures. By implementing the protocols outlined in this guide, researchers and scientists can ensure the integrity of their material, leading to more reliable and reproducible scientific outcomes.

References

-

Wikipedia. Isocyanate. [Link]

-

Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. [Link]

-

PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]

-

ResearchGate. Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]

-

Poliuretanos. 1.2.1 - Isocyanate Reactions. [Link]

-

Journal of Environmental Monitoring (RSC Publishing). Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. [Link]

- Google Patents. US4330479A - Thermal decomposition of aryl urethanes.

-

PubMed. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. [Link]

-

IRSST. Guide for Safe Use of Isocyanates. [Link]

-

Covestro Solution Center. SAFETY DATA SHEET. [Link]

-

The Analytical Scientist. Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. [Link]

-

ResearchGate. (PDF) A laboratory comparison of analytical methods used for isocyanates. [Link]

-

US EPA. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]

-

MDPI. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]

-

IRSST. Guide for safe use of isocyanates: An industrial hygiene approach. [Link]

-

IChemE. Safety aspects of handling isocyanates in urethane foam production. [Link]

-

WorkSafe New Zealand. (2017, September 12). Safe use of isocyanates. [Link]

-

Loba Chemie. 1,2-DICHLOROBENZENE FOR SYNTHESIS. [Link]

-

ResearchGate. The Thermal Decomposition of Isocyanurates | Request PDF. [Link]

-

ISOPA. (2024, April 10). Safe Use and Handling of Diisocyanates. [Link]

-

PubChem - NIH. 1-Chloro-3-isocyanobenzene | C7H4ClN | CID 2771570. [Link]

-

NIST WebBook. Benzene, 1,2-dichloro-4-isocyanato-. [Link]

-

MDPI. (2020, October 18). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. [Link]

-

PMC - NIH. (2025, February 18). Thermal decomposition behavior of casting raw materials under different atmospheres and temperatures. [Link]

-

US EPA. Benzene, 1,2-dichloro-3-isocyanato- - Substance Details. [Link]

-

Walchem. (2024, April 19). Chemical Compatibility Chart. [Link]

-

Chemsafe - Physikalisch-Technische Bundesanstalt. Show. [Link]

-

YouTube. (2020, July 16). Hydrolysis using Chemical Bonding || ChemOdose by IITian Explains. [Link]

-

PubChem. 1,2-Dichlorobenzene | C6H4Cl2 | CID 7239. [Link]

-

PubMed. (2024, July 15). Nucleophilic hydrolysis of dichloroacetonitrile and trichloroacetonitrile disinfection byproducts by peroxymonosulfate: Kinetics and mechanisms. [Link]

-

PubMed. (2021, July 15). Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. [Link]

-

NIST WebBook. Benzene, 1,2-dichloro-4-isocyanato-. [Link]

-

Generic Chemical Compatibility Chart. [Link]

-

ResearchGate. (PDF) Dichlorobenzene isomers (1,2-dichlorobenzene, 1,3-dichlorobenzene and 1,4 dichlorobenzene) [Air monitoring methods, 2013]: Annual Thresholds and Classifications for the Workplace. [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. pcimag.com [pcimag.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Benzene, 1,2-dichloro-4-isocyanato- [webbook.nist.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. icheme.org [icheme.org]

- 8. researchgate.net [researchgate.net]

- 9. poliuretanos.net [poliuretanos.net]

- 10. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. images.thdstatic.com [images.thdstatic.com]

- 15. fishersci.com [fishersci.com]

- 16. isopa.org [isopa.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 19. theanalyticalscientist.com [theanalyticalscientist.com]

An In-depth Technical Guide on the Potential Biological Activities of 1,2-Dichloro-3-isocyanobenzene Derivatives

Foreword: Unveiling the Therapeutic Potential of a Niche Chemical Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique functionalities is paramount. The isocyanide group, with its distinctive electronic properties, represents a versatile functional group that has been increasingly recognized for its role in mediating potent biological activities.[1] When incorporated into an aromatic scaffold, particularly one bearing the influence of halogen substituents like the dichlorobenzene moiety, the potential for developing targeted therapeutic agents becomes a compelling area of investigation. This guide delves into the nascent but promising field of 1,2-dichloro-3-isocyanobenzene derivatives, providing a comprehensive technical overview for researchers, chemists, and drug development professionals. While direct research on this specific substitution pattern is limited, this document synthesizes data from structurally related dichlorobenzene and isocyanide compounds to build a predictive framework for their biological activities and to propose a robust strategy for their synthesis and evaluation.

The Core Moiety: Physicochemical Properties and Synthetic Strategy

The 1,2-dichloro-3-isocyanobenzene scaffold combines the electron-withdrawing nature of two chlorine atoms with the unique electronic character of the isocyano group. This combination is anticipated to influence the molecule's reactivity, binding affinities, and metabolic stability.

Synthesis of Isocyanide Derivatives

The synthesis of aryl isocyanides can be approached through several established methods. A common and effective route involves the dehydration of a corresponding formamide precursor. This transformation can be achieved using various dehydrating agents.

A modern and efficient method for this conversion utilizes cyanuric chloride and N,N-dimethylformamide (DMF) to form an ionic complex that facilitates the dehydration under mild conditions.[2] This approach is advantageous as it avoids the use of more hazardous reagents and proceeds at or near room temperature.[2]

Experimental Protocol: Synthesis of 1,2-Dichloro-3-isocyanobenzene

This protocol is a proposed adaptation for the synthesis of the target compound, based on general methods for isocyanide synthesis.

Step 1: Preparation of the Formamide Precursor

-

To a solution of 1,2-dichloro-3-aminobenzene in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of formic acid.

-

Slowly add a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,3-dichlorophenyl)formamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Dehydration to the Isocyanide

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve cyanuric chloride in anhydrous DMF.

-

Cool the solution to 0°C and slowly add the purified N-(2,3-dichlorophenyl)formamide.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.[2]

-

Monitor the disappearance of the formamide starting material by TLC.

-

Upon completion, quench the reaction by pouring it into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude 1,2-dichloro-3-isocyanobenzene by vacuum distillation or column chromatography.

Caution: Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Predicted Biological Activities and Mechanistic Insights

Based on the activities of related compounds, 1,2-dichloro-3-isocyanobenzene derivatives are predicted to exhibit a range of biological effects, primarily in the realms of anticancer and antimicrobial activities.

Anticancer Potential

The cytotoxic effects of dichlorobenzenes and various isocyanide-containing compounds suggest that this class of molecules could be potent anticancer agents.[4][5]

2.1.1. Cytotoxicity and Genotoxicity

Dichlorobenzene isomers have been shown to induce hepatotoxicity and, in some cases, act as weak carcinogens by forming covalent adducts with DNA.[4][6] This inherent cytotoxicity, when potentially modulated and targeted by the isocyano group, could be harnessed for therapeutic effect. The mechanism may involve the induction of oxidative stress and binding to cellular macromolecules.[4]

2.1.2. Enzyme Inhibition

A promising avenue for the anticancer activity of these derivatives is through enzyme inhibition.

-

Histone Deacetylase (HDAC) Inhibition: Thiazolidine derivatives, which can be synthesized from isocyanides, have been identified as potential class II HDAC inhibitors for cervical cancer treatment.[7] The dichlorophenyl isocyanide core could be elaborated to explore this activity.

-

Carbonic Anhydrase (CA) Inhibition: Dichlorobenzene-containing compounds have been shown to interact with the active site of carbonic anhydrases, enzymes often overexpressed in tumors.[8] The dichlorobenzene moiety can occupy hydrophobic pockets within the enzyme's active site.[8]

Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of novel derivatives.

Antimicrobial Activity

Isocyanide natural products and their synthetic analogs have demonstrated significant antimicrobial properties, including activity against drug-resistant bacteria.[1][9][10]

2.2.1. Antibacterial Action